2,7-Dichlorobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula . This compound belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of chlorine atoms in the structure enhances its chemical reactivity and biological activity. 2,7-Dichlorobenzo[d]thiazole has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, antifungal, and antiviral properties .
2,7-Dichlorobenzo[d]thiazole can be synthesized from various precursors through chemical reactions involving cyclization processes. It is classified as a thiazole derivative and is often utilized as a building block for more complex organic compounds in both academic and industrial settings. This compound is also significant in biological research due to its interactions with various enzymes and potential therapeutic applications .
The synthesis of 2,7-Dichlorobenzo[d]thiazole typically involves the cyclization of 2,7-dichloroaniline with carbon disulfide and sulfur monochloride under acidic conditions. This reaction requires elevated temperatures and often a catalyst to facilitate the formation of the thiazole ring. The general reaction can be summarized as follows:
In an industrial context, continuous flow reactors may be employed to optimize production efficiency and ensure consistent quality .
2,7-Dichlorobenzo[d]thiazole is involved in several types of chemical reactions:
The mechanism of action for 2,7-Dichlorobenzo[d]thiazole is primarily related to its biochemical interactions. This compound has been shown to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. Binding to specific biomolecules such as enzymes and receptors alters cellular signaling pathways, impacting gene expression and cellular metabolism .
In laboratory settings, the stability of this compound can be influenced by environmental factors such as temperature and pH levels, affecting its biological activity over time.
2,7-Dichlorobenzo[d]thiazole finds diverse applications across various fields:
This compound's multifaceted applications underscore its significance in both research and industrial contexts.
The benzothiazole nucleus—a fused bicyclic system comprising benzene and thiazole rings—has established itself as a privileged scaffold in medicinal chemistry since its first characterization in the late 19th century. This heterocycle’s intrinsic aromaticity, derived from a 10π-electron system, confers remarkable metabolic stability and facilitates diverse binding interactions with biological targets. Clinically, benzothiazole derivatives have achieved landmark success: Cefazolin (a first-generation cephalosporin antibiotic) incorporates the benzothiazole-2-thione moiety, enabling potent inhibition of bacterial cell wall synthesis and sustained clinical use since the 1970s . Similarly, Abafungin (antifungal) and Pramipexole (dopamine agonist for Parkinson’s disease) exemplify the scaffold’s therapeutic versatility across antimicrobial, oncological, and neurological domains .
The pharmacological impact of benzothiazoles extends beyond small molecules. Bleomycins, natural glycopeptide antibiotics containing a 2,4′-bithiazole unit, exert antitumor activity through DNA cleavage, highlighting the scaffold’s role in chemotherapeutics . Synthetic derivatives like Tasisulam explored as anticancer agents in clinical trials further underscore the structural adaptability of benzothiazoles in addressing complex disease mechanisms [6] .
Table 1: Clinically Utilized Thiazole/Benzothiazole-Containing Drugs
Compound Name | Therapeutic Category | Key Structural Features |
---|---|---|
Cefazolin | Antibacterial | Benzothiazole-2-thione cephalosporin |
Abafungin | Antifungal | Benzothiazole alkylamine derivative |
Fanetizole | Anti-inflammatory | 2-Aminobenzothiazole |
Pramipexole | Antiparkinsonian | Aminobenzothiazole |
Tasisulam (Phase III) | Anticancer | Sulfonamide-benzothiazole |
Halogenation—particularly chlorination—serves as a strategic molecular modification to enhance the drug-like properties of benzothiazoles. Chlorine atoms act as bioisosteric replacements for hydrophobic groups like methyl or ethyl, optimizing steric fit within target binding pockets without significantly altering molecular geometry . Crucially, chlorine’s electron-withdrawing effect (Hammett constant σₘ = 0.37) modulates the π-electron density of the benzothiazole ring, enhancing its ability to engage in halogen bonding with biomolecular targets. This interaction, characterized by a σ-hole on chlorine and electron-rich sites (e.g., carbonyl oxygen), significantly improves binding affinity and selectivity [6] .
For instance, in antimicrobial thiazoles, halogenation at the 6-position of benzothiazole derivatives increases lipophilicity (log P), promoting membrane penetration in Gram-negative bacteria . Computational studies confirm that chlorination elevates the polar surface area and influences solvation energy, critical factors for blood-brain barrier permeation in CNS-targeting agents [6]. The introduction of chlorine atoms also retards oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life—a property exploited in long-acting inhibitors like the antiglaucoma drug Methazolamide .
Table 2: Physicochemical Impact of Chlorination on Benzothiazole Derivatives [1] [7]
Property | Benzothiazole | 2-Chlorobenzothiazole | 2,7-Dichlorobenzothiazole |
---|---|---|---|
Molecular Weight (g/mol) | 135.18 | 169.61 | 204.08 |
Predicted log P | 2.38 | 2.95 | 3.41 (consensus) |
Water Solubility (mg/mL) | 1.92 | 0.48 | 0.0125 |
pKa | -1.20 | -1.45 | -1.49 |
TPSA (Ų) | 41.13 | 41.13 | 41.13 |
The 2,7-dichloro substitution pattern on benzo[d]thiazole (CAS# 2942-23-6) generates distinct electronic and steric perturbations essential for bioactivity. Structurally, chlorine at C-2 resides within the electron-deficient thiazole ring, intensifying its π-acidity and facilitating nucleophilic attack at this position. Conversely, chlorine at C-7 on the benzene ring creates a complementary electron-deficient domain, enabling synergistic electronic effects across the bicyclic system [1] . Density functional theory (DFT) calculations reveal that 2,7-dichloro substitution lowers the energy of the lowest unoccupied molecular orbital (LUMO) by ~1.2 eV compared to unsubstituted benzothiazole, enhancing electrophilicity and reactivity toward biological nucleophiles [1].
Sterically, the 2,7-dichloro configuration imposes minimal bulk due to chlorine’s moderate van der Waals radius (1.75 Å). This permits unhindered access to enzymatic active sites, as demonstrated in DHFR (dihydrofolate reductase) inhibitors where 2,7-dichlorobenzothiazole derivatives exhibit IC₅₀ values <1 μM [6]. Molecular dynamics simulations further confirm that the coplanar alignment of both chlorine atoms with the benzothiazole ring minimizes conformational strain during protein binding [6].
In fluorene-thiazole hybrids, 2,7-dichloro-substituted derivatives demonstrated enhanced anticancer activity against A549 lung carcinoma cells (IC₅₀ = 8.2 μM) compared to monosubstituted analogues (IC₅₀ >20 μM), attributable to optimized hydrophobic contact with DHFR’s active site [6]. Similarly, in corrosion inhibition studies, 2,7-dichlorobenzothiazole derivatives achieved >95% efficiency on carbon steel in HCl by forming dense, chlorine-anchored adsorption layers [2].
Table 3: Bioactivity Comparison of Benzothiazole Substitution Patterns [6]
Substitution Pattern | Representative Target | Biological Activity | Key Advantage |
---|---|---|---|
Unsubstituted | EGFR Kinase | Moderate inhibition (IC₅₀ = 5.8 μM) | Baseline interaction |
6-Fluoro | Carbonic Anhydrase IX | Anticancer (IC₅₀ = 0.9 μM) | Enhanced selectivity |
2-Chloro | Dihydrofolate Reductase | Anticancer (IC₅₀ = 3.2 μM) | Improved lipophilicity |
2,7-Dichloro | Dihydrofolate Reductase | Anticancer (IC₅₀ = 0.7 μM) | Synergistic electronic effects |
2,4-Dichloro | Staphylococcus aureus | Antibacterial (MIC = 4 μg/mL) | Steric hindrance blocking efflux pumps |
Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1